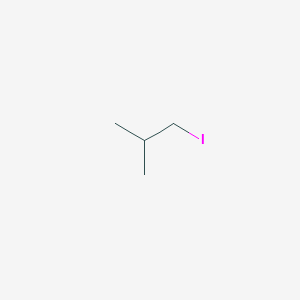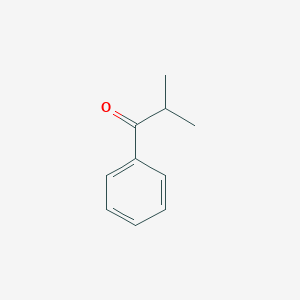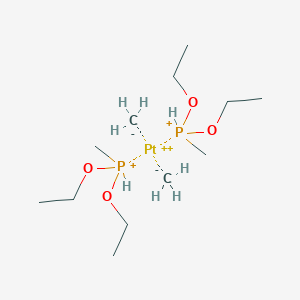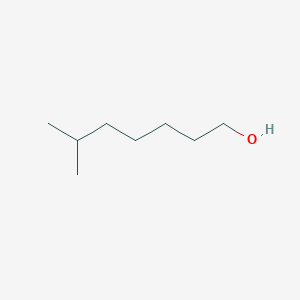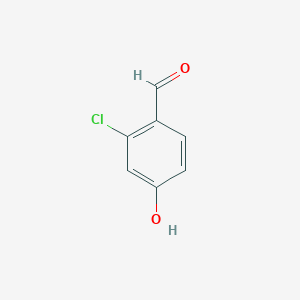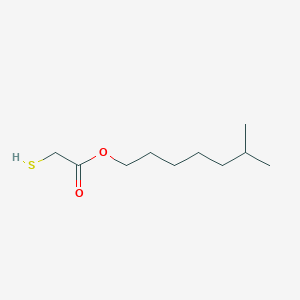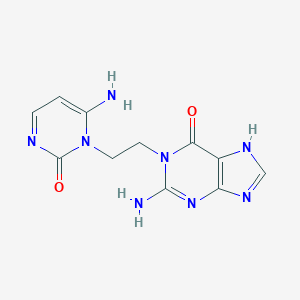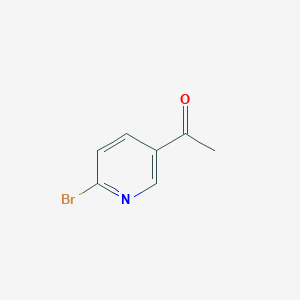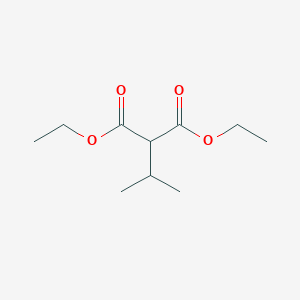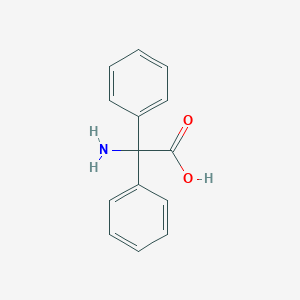
Isobutyramide
Vue d'ensemble
Description
Applications De Recherche Scientifique
L'iso-butyramide a plusieurs applications en recherche scientifique:
Produits pharmaceutiques: Elle est utilisée comme intermédiaire dans la synthèse de médicaments tels que le ritonavir, un médicament antirétroviral.
Agriculture: L'iso-butyramide est utilisée comme source d'azote à libération lente dans les engrais.
Science des polymères: Elle est utilisée dans la synthèse de polymères thermoréactifs tels que le poly(N-vinyl iso-butyramide), qui ont des applications dans les systèmes de délivrance de médicaments.
Études biologiques: L'iso-butyramide est utilisée dans des études liées à la transcription génique et à la différenciation cellulaire.
Mécanisme d'action
Le mécanisme d'action de l'iso-butyramide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans le traitement de la bêta-thalassémie et de la drépanocytose, l'iso-butyramide active la transcription du gène de la gamma-globuline humaine . Cette activation est médiée par la liaison de l'iso-butyramide à des facteurs de transcription qui régulent l'expression génique.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Isobutyramide is an important organic synthesis monomer, used in organic synthesis, preparation of isobutyronitrile, etc . It has been found to improve the performance of Cspbbr3 Perovskite Solar Cells . The increasing usage of this compound can be attributed to its versatility and its crucial role as a fundamental component in chemical synthesis . The Global this compound Market was US$ 177.2 Million in 2022 and is expected to register a CAGR of 4.09%, which is expected to result in a market forecast value for 2031 of US$ 248.6 Million .
Analyse Biochimique
Biochemical Properties
The specific biochemical properties of Isobutyramide are not well-documented in the literature. As an amide, it can participate in biochemical reactions involving the formation or cleavage of amide bonds. Amide bonds are central to the structure of proteins, where they link amino acids together to form peptide chains .
Cellular Effects
Changes in protein structure, such as the formation or cleavage of amide bonds, can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented in the literature. As an amide, it may interact with biomolecules through hydrogen bonding or other types of non-covalent interactions. These interactions could potentially influence enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of amides can change over time due to factors such as degradation, metabolism, and changes in cellular function .
Dosage Effects in Animal Models
A study on the substitution of soybean meal with this compound and slow-release urea in beef cattle suggests that this compound could have beneficial effects on animal performance and nutrient digestibility .
Metabolic Pathways
As an amide, it could potentially be involved in pathways related to protein metabolism, given the central role of amide bonds in protein structure .
Transport and Distribution
Like other small molecules, it could potentially be transported across cell membranes and distributed throughout tissues via passive diffusion or active transport mechanisms .
Subcellular Localization
As a small, non-polar molecule, it could potentially diffuse across cell membranes and localize to various subcellular compartments .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L'iso-butyramide peut être synthétisée par plusieurs méthodes:
Amidation de l'acide iso-butyrique: L'acide iso-butyrique est d'abord converti en chlorure d'iso-butyryle en utilisant du chlorure de thionyle.
Hydratation de l'iso-butyronitrile: L'iso-butyronitrile est hydraté en présence d'un catalyseur tel que l'hydratase de nitrile pour produire de l'iso-butyramide.
Méthodes de production industrielle
En milieu industriel, l'iso-butyramide est souvent produite par l'hydratation de l'iso-butyronitrile en utilisant l'hydratase de nitrile. Cette méthode est privilégiée en raison de son rendement élevé et de son efficacité .
Analyse Des Réactions Chimiques
L'iso-butyramide subit diverses réactions chimiques, notamment:
Substitution: L'iso-butyramide peut subir des réactions de substitution où le groupe amide est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Divers réactifs en fonction du produit de substitution souhaité.
Principaux produits formés
Oxydation: Acide iso-butyrique.
Réduction: Iso-butylamine.
Substitution: Les produits varient en fonction du substituant introduit.
Comparaison Avec Des Composés Similaires
L'iso-butyramide est similaire à d'autres amides tels que la butyramide et l'acétamide. Elle possède des propriétés uniques qui la distinguent:
Liste de composés similaires
- Butyramide
- Acétamide
- Propionamide
La structure ramifiée unique de l'iso-butyramide et ses applications dans divers domaines en font un composé précieux à la fois en recherche et dans l'industrie.
Propriétés
IUPAC Name |
2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKAJVHLWXSISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060340 | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS] | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyramide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
563-83-7, 68424-61-3 | |
| Record name | Isobutyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UOE7B38Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary therapeutic target of isobutyramide?
A1: this compound has been investigated for its ability to stimulate fetal gamma-globin gene expression. This is particularly relevant for treating beta-hemoglobinopathies like beta-thalassemia and sickle cell disease, where increasing fetal hemoglobin levels can ameliorate the disease phenotype. [, , , , ]
Q2: Has this compound demonstrated efficacy in increasing fetal hemoglobin levels in vivo?
A2: Yes, studies in baboons and humans have shown that this compound administration can increase fetal hemoglobin levels. In anemic baboons, this compound effectively stimulated fetal globin synthesis and F-reticulocyte production. [] Similarly, in patients with thalassemia intermedia and some with homozygous beta-thalassemia, this compound treatment led to increases in fetal hemoglobin percentages. [, , ]
Q3: Are there any concerns regarding the combined use of this compound with other fetal hemoglobin-inducing agents?
A3: Research in transgenic mice suggests that combining this compound with hydroxyurea, another fetal hemoglobin-inducing agent, can lead to increased hematological toxicity compared to either drug alone. [] This highlights the need for careful consideration and monitoring when combining such agents.
Q4: What are the limitations of using serum PSA levels as a marker of response to this compound therapy in prostate cancer?
A4: While this compound can inhibit tumor growth and delay progression to androgen independence in prostate cancer models, it also increases PSA gene expression as part of its differentiation-inducing effects. [] This leads to an increase in serum PSA levels, even as tumor volume decreases, making serum PSA an unreliable marker of treatment response in this context.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C4H9NO, and its molecular weight is 87.12 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, studies have investigated the carbon(sp3)-carbon(sp2) rotational barrier of this compound using force field calculations and compared the results with ab initio calculations. [] These studies utilized nuclear magnetic resonance (NMR) spectroscopy to estimate lanthanide-induced chemical shifts and gain insights into the molecule's conformational properties.
Q7: Are there any applications of this compound in material science?
A7: Yes, this compound has been explored as a building block for protein-based capsules. [] Through alternating physical adsorption of human serum albumin (HSA) and chemical grafting with this compound or bromothis compound, it's possible to create hollow protein capsules with tunable wall thicknesses and high mechanical stability.
Q8: How does the use of bromothis compound compare to this compound in the assembly of protein capsules?
A8: Employing bromothis compound instead of this compound in the assembly process results in significantly thicker capsule walls. [] This difference highlights the influence of bromine atoms on the noncovalent interactions driving the assembly process, suggesting that bromine enhances these interactions.
Q9: What are the advantages of using this compound as an additive in the preparation of CsPbBr3 perovskite solar cells?
A9: this compound, when introduced into the PbBr2 film during the fabrication of CsPbBr3 perovskite solar cells using a green solvent (H2O), improves the wettability of the PbBr2 film to the CsBr/H2O solution. [] This leads to better contact properties and enhances the performance and stability of the resulting solar cells.
Q10: Does this compound exhibit any catalytic properties?
A10: While this compound itself is not known to be catalytically active, it can act as an inducer for the production of nitrile hydratase in certain microorganisms like Brevibacterium sp. CH2. [] Nitrile hydratase is an enzyme with significant biotechnological potential, used for the conversion of nitriles to amides.
Q11: Have computational methods been applied to study this compound?
A11: Yes, computational chemistry techniques, such as force field calculations and ab initio calculations, have been employed to investigate the conformational properties of this compound and understand its carbon(sp3)-carbon(sp2) rotational barrier. []
Q12: How do structural modifications of butyrate, like the branching in this compound, influence its biological activity?
A12: Studies comparing butyrate and its analogues, including this compound, have shown that structural modifications can significantly impact their effects on cell proliferation, differentiation, and histone deacetylase activity. [] For instance, this compound is a weaker inhibitor of cell proliferation and histone deacetylase compared to butyrate.
Q13: Are there differences in the potency of butyramide and this compound in inducing hemoglobin synthesis?
A13: Yes, research indicates that n-butyramide is a more potent inducer of hemoglobin synthesis compared to this compound. [] This suggests that the specific branching pattern in this compound influences its interaction with biological targets involved in this process.
Q14: How stable is this compound under various conditions?
A14: this compound exhibits good stability. Studies have explored its radiolytic degradation, showing that it remains relatively stable even at high radiation doses. [] Additionally, research on the use of this compound in protein capsule formation suggests its stability under the conditions required for the assembly process. []
Q15: Have specific drug delivery strategies been investigated for this compound?
A15: While targeted drug delivery approaches for this compound haven't been extensively explored, its incorporation into protein capsules, as mentioned earlier, holds promise for controlled release and potentially targeted delivery applications. []
Q16: Is there any information available regarding the environmental impact and degradation of this compound?
A16: Currently, limited data is available on the ecotoxicological effects and degradation pathways of this compound. Further research is needed to fully understand its environmental fate and potential risks.
Q17: What are some of the key tools and resources used in this compound research?
A17: Research on this compound leverages a diverse toolkit, including:
- In vitro cell culture models: Studying the effects on gene expression, proliferation, and differentiation. [, , ]
- Animal models: Evaluating in vivo efficacy, toxicity, and pharmacokinetic properties. [, , ]
- Spectroscopic techniques: Characterizing the structure and properties of this compound and its derivatives. []
- Computational chemistry methods: Investigating conformational properties and potential interactions with biological targets. []
- Chromatographic techniques: Analyzing and quantifying this compound in various matrices. [, ]
Q18: What are some significant milestones in the research history of this compound?
A18: The research journey of this compound encompasses several noteworthy milestones:
- Early investigations into its potential as a fetal hemoglobin inducer: Paving the way for further exploration in treating hemoglobinopathies. [, ]
- Demonstration of its ability to inhibit tumor growth and delay progression in prostate cancer models: Expanding its potential therapeutic applications. []
- Exploration of its use in material science for the creation of protein-based capsules: Highlighting its versatility and potential in nanotechnology. []
- Investigation as an additive in perovskite solar cell fabrication: Showcasing its potential in renewable energy applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


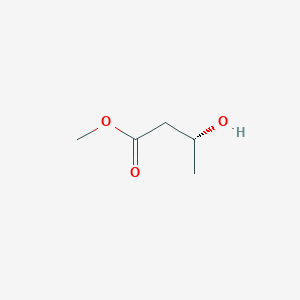
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B147061.png)
